molecular formula C14H21N B14115687 N-(cyclohexylmethyl)-4-methylaniline

N-(cyclohexylmethyl)-4-methylaniline

Cat. No.: B14115687
M. Wt: 203.32 g/mol
InChI Key: AOEDNBPLKPPFTR-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-4-methylaniline is an organic compound with the chemical formula C14H21N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclohexylmethyl group, and the hydrogen atom on the benzene ring is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclohexylmethyl)-4-methylaniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-methylbenzonitrile in the presence of cyclohexylmethylamine. This process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The resulting product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form cyclohexylmethyl-4-methylaniline.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly used.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Cyclohexylmethyl-4-methylaniline.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(cyclohexylmethyl)-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexylmethyl)aniline: Similar structure but lacks the methyl group on the benzene ring.

    N-(cyclohexylmethyl)-2-methylaniline: Similar structure but with the methyl group at a different position on the benzene ring.

    N-(cyclohexylmethyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methyl group on the benzene ring.

Uniqueness

N-(cyclohexylmethyl)-4-methylaniline is unique due to the presence of both the cyclohexylmethyl group and the methyl group on the benzene ring. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(cyclohexylmethyl)-4-methylaniline

InChI

InChI=1S/C14H21N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3

InChI Key

AOEDNBPLKPPFTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2CCCCC2

Origin of Product

United States

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